molecular formula C14H11NO2 B7805564 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile CAS No. 52315-06-7

2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile

Cat. No.: B7805564
CAS No.: 52315-06-7
M. Wt: 225.24 g/mol
InChI Key: GXUQMKBQDGPMKZ-UHFFFAOYSA-N
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Description

2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile is an organic compound with the molecular formula C14H11NO2 It is characterized by the presence of a hydroxy group, a phenoxy group, and a nitrile group attached to a central carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile typically involves the reaction of 3-phenoxybenzaldehyde with hydrogen cyanide (HCN) in the presence of a base. The reaction proceeds via the formation of a cyanohydrin intermediate, which is then hydrolyzed to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol and a base like sodium hydroxide to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Safety measures are crucial due to the use of hydrogen cyanide, a highly toxic reagent.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where the phenoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

    3-Phenoxybenzaldehyde: Shares the phenoxy group but lacks the nitrile and hydroxy groups.

    2-Hydroxy-2-(4-phenoxyphenyl)acetonitrile: Similar structure but with the phenoxy group in a different position.

    2-Hydroxy-2-(3-methoxyphenyl)acetonitrile: Similar structure but with a methoxy group instead of a phenoxy group.

Uniqueness: 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and nitrile groups allows for diverse chemical transformations and potential interactions with biological targets.

Properties

IUPAC Name

2-hydroxy-2-(3-phenoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c15-10-14(16)11-5-4-8-13(9-11)17-12-6-2-1-3-7-12/h1-9,14,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXUQMKBQDGPMKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00885773
Record name Benzeneacetonitrile, .alpha.-hydroxy-3-phenoxy-
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Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39515-47-4, 61826-76-4, 52315-06-7
Record name α-Cyano-3-phenoxybenzyl alcohol
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URL https://commonchemistry.cas.org/detail?cas_rn=39515-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name m-Phenoxybenzaldehyde cyanohydrin
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Record name Benzeneacetonitrile, alpha-hydroxy-3-phenoxy-, (alphaS)-
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Record name Benzeneacetonitrile, .alpha.-hydroxy-3-phenoxy-
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Record name Benzeneacetonitrile, .alpha.-hydroxy-3-phenoxy-
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Record name α-hydroxy-m-phenoxyphenylacetonitrile
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Record name (3-phenoxyphenyl)glycolonitrile
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Synthesis routes and methods I

Procedure details

To a solution of L-(+)-diisopropyl tartarate (1.030 mg, 4.4 mmol) in absolute chloroform (40 ml), tetaraisopropyl titanate (1.136 mg, 4 mmol) was dropwise added and stirred at room temperature for 30 minutes. After evaporating volatile components off in the same manner as in Example 1, absolute chloroform (40 ml) was added to the residue and stirred at room temperature to obtain a homogeneous solution. To the resulting solution, trimethylsilyl cyanide (436 mg, 4.4 mmol) and then 3-phenoxybenzaldehyde (793 mg, 4 mmol) were added and stirred at room temperature for 14 hours. Thereafter, 1N hydrochloric acid (40 ml) was added and stirred at room temperature for 30 minutes. Then, the reaction mixture was extracted with dichloromethane and dried over sodium sulfate followed by evaporation of the solvent to give an oily product. The product was purified by column chromatography (silica gel, eluent: hexane/ethyl acetate) to obtain α-cyano-3-phenoxybenzyl alcohol (580 mg).
[Compound]
Name
L-(+)-diisopropyl tartarate
Quantity
1.03 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.136 mg
Type
catalyst
Reaction Step One
Quantity
436 mg
Type
reactant
Reaction Step Two
Quantity
793 mg
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Into a flask were placed 755.7 g (2.5 moles) of the sodium salt of (hydroxy)(3-phenoxyphenyl)methanesulfonic acid, 237.6 g (1.25 moles) of sodium metabisulfite, and 2273 ml of water. The flask was cooled to 15° C. and a solution of 245.1 g (5.0 moles) of sodium cyanide in 302 ml of water was added dropwise. The reaction mixture was allowed to warm to room temperature, was stirred for 3 hours, then extracted three times with 800 ml of diethyl ether. The extract was washed once with 800 ml of a solution of 25% sodium metabisulfite and 1 N hydrochloric acid and twice with distilled water. After being dried over magnesium sulfate, the ether was evaporated, leaving a residue of 498.5 g of 94% (cyano)(3-phenoxyphenyl)methanol by gc analysis.
Quantity
755.7 g
Type
reactant
Reaction Step One
Name
(hydroxy)(3-phenoxyphenyl)methanesulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
237.6 g
Type
reactant
Reaction Step Three
Quantity
245.1 g
Type
reactant
Reaction Step Four
Name
Quantity
302 mL
Type
solvent
Reaction Step Four
Name
Quantity
2273 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(C)C(C(=O)OC(C#N)c1cccc(Oc2ccccc2)c1)c1cccc(Cl)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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